Cas no 2227851-72-9 (rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine)
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2227851-72-9
- rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine
- EN300-2007342
-
- Inchi: 1S/C7H13F2N/c1-6(2)4(5(6)10)7(3,8)9/h4-5H,10H2,1-3H3/t4-,5-/m1/s1
- InChI Key: IOQGVDQXYVFRMH-RFZPGFLSSA-N
- SMILES: FC(C)([C@@H]1[C@H](C1(C)C)N)F
Computed Properties
- Exact Mass: 149.10160574g/mol
- Monoisotopic Mass: 149.10160574g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26Ų
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2007342-0.05g |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine |
2227851-72-9 | 0.05g |
$1657.0 | 2023-09-16 | ||
| Enamine | EN300-2007342-0.1g |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine |
2227851-72-9 | 0.1g |
$1735.0 | 2023-09-16 | ||
| Enamine | EN300-2007342-0.25g |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine |
2227851-72-9 | 0.25g |
$1814.0 | 2023-09-16 | ||
| Enamine | EN300-2007342-0.5g |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine |
2227851-72-9 | 0.5g |
$1893.0 | 2023-09-16 | ||
| Enamine | EN300-2007342-1.0g |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine |
2227851-72-9 | 1g |
$1971.0 | 2023-05-31 | ||
| Enamine | EN300-2007342-2.5g |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine |
2227851-72-9 | 2.5g |
$3865.0 | 2023-09-16 | ||
| Enamine | EN300-2007342-5.0g |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine |
2227851-72-9 | 5g |
$5719.0 | 2023-05-31 | ||
| Enamine | EN300-2007342-10.0g |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine |
2227851-72-9 | 10g |
$8480.0 | 2023-05-31 | ||
| Enamine | EN300-2007342-1g |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine |
2227851-72-9 | 1g |
$1971.0 | 2023-09-16 | ||
| Enamine | EN300-2007342-5g |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine |
2227851-72-9 | 5g |
$5719.0 | 2023-09-16 |
rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine
Comprehensive Overview of rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227851-72-9)
The compound rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227851-72-9) is a chiral cyclopropane derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the difluoroethyl and dimethylcyclopropane moieties, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereochemical complexity and the growing demand for fluorinated organic compounds in drug discovery.
One of the most searched questions about rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine relates to its synthetic routes. The compound can be prepared through asymmetric synthesis or resolution of racemic mixtures, with the cyclopropane ring formation being a critical step. Recent advances in organofluorine chemistry have enabled more efficient methods for introducing the difluoroethyl group, which is particularly relevant given the current focus on fluorine-containing pharmaceuticals in the treatment of various diseases.
The stereochemistry of rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine is another hot topic among researchers. The presence of two stereocenters in the molecule creates four possible stereoisomers, each with potentially different biological activities. This aspect is crucial for pharmaceutical applications where enantioselective synthesis and chiral separation techniques are essential. The compound's 1R,3S configuration has shown particular promise in preliminary studies, sparking interest in its potential as a building block for chiral drugs.
From a physicochemical perspective, rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine exhibits properties typical of small cyclic amines, with moderate water solubility and good stability under standard conditions. The difluoroethyl group significantly influences its lipophilicity, making it an attractive candidate for drug design where membrane permeability is important. These characteristics align well with current trends in medicinal chemistry that emphasize the balance between polarity and lipophilicity in drug candidates.
The applications of rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine extend beyond pharmaceuticals. In agrochemical research, similar cyclopropylamine structures have shown activity as plant growth regulators or pest control agents. The fluorine atoms in the molecule may enhance its bioactivity and environmental stability, addressing the growing need for sustainable agrochemicals with reduced ecological impact. This dual potential in both human health and agriculture makes it a compound of significant commercial interest.
Market analysts note increasing demand for specialized chiral building blocks like rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine, particularly in the contract research and manufacturing sector. The compound's complexity and the technical challenges associated with its synthesis create opportunities for companies specializing in custom chemical synthesis and chiral technology. Recent patent literature suggests growing intellectual property activity around similar structures, indicating their potential value in various industries.
Quality control and analytical characterization of rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine require sophisticated techniques. Modern chromatographic methods, particularly chiral HPLC, are essential for determining enantiomeric purity, while NMR spectroscopy and mass spectrometry provide structural confirmation. These analytical challenges reflect broader trends in chemical manufacturing where quality assurance and regulatory compliance are becoming increasingly stringent.
Environmental and safety considerations for rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine follow standard protocols for handling organic amines. While not classified as highly hazardous, proper laboratory safety practices should be observed during its manipulation. The compound's environmental fate and toxicity profile would need evaluation if developed for commercial applications, in line with current green chemistry principles and sustainability goals in the chemical industry.
Future research directions for rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine may explore its potential as a scaffold for drug discovery, particularly in areas where fluorinated compounds have shown success, such as CNS disorders or metabolic diseases. The development of more efficient synthetic routes and catalytic asymmetric methods for its production could significantly impact its commercial viability. Additionally, investigation of its structure-activity relationships could reveal new applications in material science or specialty chemicals.
In conclusion, rac-(1R,3S)-3-(1,1-difluoroethyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2227851-72-9) represents an intriguing example of modern fluorine chemistry meeting chiral technology. Its unique structural features and potential applications position it as a compound worthy of attention in both academic and industrial research settings. As synthetic methodologies advance and the demand for stereochemically complex and fluorine-containing compounds grows, this molecule may play an increasingly important role in various chemical sectors.
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